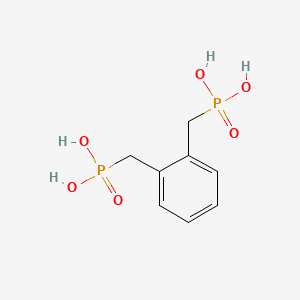

o-Xylylenediphosphonic Acid

Description

Properties

IUPAC Name |

[2-(phosphonomethyl)phenyl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6P2/c9-15(10,11)5-7-3-1-2-4-8(7)6-16(12,13)14/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVUWZJGYKGTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CP(=O)(O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42104-58-5 | |

| Record name | [2-(Phosphonomethyl)phenyl]methylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of o-Xylylenediphosphonic Acid

An In-depth Technical Guide on the Synthesis of o-Xylylenediphosphonic Acid

This compound is a multifunctional organophosphorus ligand that has garnered significant interest in materials science and coordination chemistry. Its rigid o-xylylene backbone provides a well-defined spatial arrangement for the two phosphonate groups, making it an exceptional building block for creating structured, functional materials. Researchers utilize this ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where it contributes to the development of novel materials with applications in catalysis, photoluminescence, and gas separation.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, field-tested protocol for the synthesis of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific experimental choices, and the critical parameters that ensure a successful and reproducible outcome.

Overall Synthetic Strategy: A Two-Step Pathway

The synthesis is logically divided into two primary stages. This approach ensures high purity and yield by first constructing the stable carbon-phosphorus bonds in a protected ester form, followed by a robust deprotection to yield the final acid.

-

The Michaelis-Arbuzov Reaction: This cornerstone of organophosphorus chemistry is employed to form the tetraethyl ester intermediate, Tetraethyl o-xylylenediphosphonate. This reaction creates the critical C-P bonds by reacting a trialkyl phosphite with an alkyl halide.[2][3]

-

Acid-Catalyzed Hydrolysis: The stable phosphonate ester is subsequently deprotected using concentrated acid to cleave the ethyl ester groups, yielding the target this compound.

The entire workflow is visualized below.

Caption: High-level overview of the two-stage synthesis protocol.

Part I: Synthesis of Tetraethyl o-Xylylenediphosphonate

The Underlying Chemistry: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is the method of choice for forming carbon-phosphorus bonds due to its reliability and scope.[4][5] The reaction proceeds through a well-established two-step mechanism:

-

Nucleophilic Attack: The trivalent phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking the electrophilic benzylic carbon of 1,2-bis(bromomethyl)benzene. This SN2 reaction displaces the bromide ion and forms a phosphonium salt intermediate.[3][5]

-

Dealkylation: The displaced bromide ion then acts as a nucleophile in a second SN2 reaction, attacking one of the ethyl groups on the phosphonium salt. This step results in the formation of the stable pentavalent phosphonate ester and a molecule of bromoethane as a byproduct.[2][3]

This process occurs at both ends of the 1,2-bis(bromomethyl)benzene molecule to form the desired diphosphonate.

Caption: The two-step mechanism of the Michaelis-Arbuzov reaction.

Detailed Experimental Protocol

This protocol is adapted from a successfully reported synthesis.[1]

Reagents & Equipment:

-

1,2-Bis(bromomethyl)benzene

-

Triethyl phosphite

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen gas inlet

-

Heating mantle

-

Distillation apparatus for vacuum distillation

Procedure:

-

Setup: Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent unwanted hydrolysis of the phosphite reagent.

-

Inert Atmosphere: Place 1,2-bis(bromomethyl)benzene (e.g., 7 mmol) into the flask and purge the system with dry nitrogen. Maintaining an inert atmosphere is crucial to prevent oxidation of the trivalent phosphite starting material.

-

Reagent Addition: Add triethyl phosphite (e.g., 20 mmol, a molar excess) dropwise to the flask. The excess phosphite ensures the reaction goes to completion and can also serve as a solvent.

-

Reaction: Heat the reaction mixture to reflux at approximately 165 °C. The high temperature is necessary to drive the dealkylation step of the Michaelis-Arbuzov reaction.[3] Maintain reflux for 24 hours.

-

Workup: After cooling the mixture to room temperature, the resulting product, Tetraethyl o-xylylenediphosphonate, can be isolated and purified by distillation under reduced pressure to remove any unreacted starting material and byproducts.

Key Parameters and Expected Outcome

| Parameter | Value/Condition | Rationale |

| Molar Ratio (Phosphite:Dihalide) | ~3:1 | An excess of triethyl phosphite ensures complete reaction at both benzylic positions. |

| Temperature | 165 °C (Reflux) | Required to overcome the activation energy for the thermal dealkylation of the phosphonium intermediate.[3] |

| Reaction Time | 24 hours | Ensures the reaction proceeds to completion for a high yield of the diphosphonate. |

| Atmosphere | Inert (Nitrogen) | Prevents the oxidation of the nucleophilic triethyl phosphite. |

Part II: Acid-Catalyzed Hydrolysis to this compound

The Deprotection Step: Hydrolysis of Phosphonate Esters

The conversion of the phosphonate ester intermediate to the final phosphonic acid is most commonly and effectively achieved through acidic hydrolysis.[6] The reaction involves the cleavage of the four P-O-C ester bonds. This process is typically performed with concentrated hydrochloric acid at reflux.[7] The mechanism proceeds via protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, followed by nucleophilic attack by water.

Detailed Experimental Protocol

This protocol is a direct continuation from Part I, using the synthesized ester.[1]

Reagents & Equipment:

-

Tetraethyl o-xylylenediphosphonate (from Part I)

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Setup: Place the crude or purified Tetraethyl o-xylylenediphosphonate into a round-bottom flask equipped with a reflux condenser.

-

Acid Addition: Add a sufficient volume of concentrated hydrochloric acid (e.g., 50 mL) to the flask.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 24 hours. This prolonged heating is necessary to ensure the complete hydrolysis of all four sterically stable ethyl ester groups.[7]

-

Isolation: After cooling, the resulting white solid product is typically dissolved in water. The solution is filtered to remove any insoluble impurities.

-

Crystallization: The filtrate is then concentrated by evaporation (e.g., using a rotary evaporator) to about half its volume.

-

Final Product: Allow the concentrated solution to stand, promoting crystallization. The resulting white crystals of this compound are collected by filtration and dried at room temperature.[1]

Characterization of the Final Product

The final product should be characterized to confirm its identity and purity. The following data, reported in the literature, can be used as a benchmark.[1]

| Property | Reported Value |

| Melting Point | ~270 °C |

| Elemental Analysis | |

| % Carbon (Calcd.) | 36.11% |

| % Hydrogen (Calcd.) | 4.54% |

| FT-IR (cm⁻¹) | 3417, 2796, 1499, 1257, 1065, 932, 763 |

Conclusion

The synthesis of this compound is a robust and reproducible process grounded in two fundamental reactions of organophosphorus chemistry. The Michaelis-Arbuzov reaction provides an efficient means of forming the essential C-P bonds, while subsequent acid-catalyzed hydrolysis serves as a reliable method for deprotection to yield the final, high-purity product. By carefully controlling reaction parameters such as temperature, atmosphere, and reaction time, researchers can successfully synthesize this valuable ligand for advanced applications in materials science.

References

-

Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. Retrieved from University of Kent Institutional Repository. [Link]

-

Demchuk, O. M., et al. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]

-

Lama, P., et al. (2022). Synthesis of lanthanide diphosphonates using this compound as a ligand: photoluminescence and catalytic properties. Taylor & Francis Online. [Link]

-

Tóth, G., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Scheme 4: Proposed mechanism for the hydrolysis of dialkyl phosphonates using. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from Wikipedia. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]

-

Organic Syntheses. (n.d.). butyroin - Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]

-

Georgiadis, D., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]

-

Sevrain, C. M., et al. (2017). Phosphonic acid: preparation and applications. PMC - NIH. [Link]

-

Supporting Information. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. [Link]

-

J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. Retrieved from J&K Scientific LLC. [Link]

-

SIKÉMIA. (n.d.). Tetraethyl p-xylylenediphosphonate. Retrieved from SIKÉMIA. [Link]

-

ResearchGate. (2025). Metal-Cation-Mediated Hydrolysis of Phosphonoformate Diesters: Chemoselectivity and Catalysis 1 | Request PDF. Retrieved from ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Arbuzov Reaction [organic-chemistry.org]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling a Versatile Multifunctional Ligand

An In-depth Technical Guide to the Chemical Properties of o-Xylylenediphosphonic Acid

This compound (o-XDPA), systematically named (1,2-phenylenebis(methylene))diphosphonic acid, is an organophosphorus compound distinguished by a rigid benzene core functionalized with two methylenephosphonic acid groups in an ortho configuration. This unique architecture imparts a combination of steric rigidity from the xylyl backbone and strong chelating capabilities from the phosphonate moieties. While its isomers, m-XDPA and p-XDPA, have also been explored, the ortho-substitution pattern of o-XDPA creates a specific pocket size and geometry, making it a highly valuable ligand in coordination chemistry and materials science.

Phosphonic acids, in general, are recognized for their robust P-C bond, which offers greater chemical and enzymatic stability compared to the P-O bond in phosphates.[1][2] They are powerful chelating agents for a wide range of metal ions, a property leveraged in applications from water treatment to medical imaging.[1][3] this compound, in particular, serves as a versatile building block for constructing sophisticated supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs), which exhibit promising photoluminescent and catalytic properties.[4][5] This guide provides a detailed exploration of its synthesis, physicochemical properties, reactivity, and applications, tailored for researchers and professionals in chemical and materials development.

Synthesis and Purification of this compound

The synthesis of o-XDPA is typically achieved through a two-step process involving an Arbuzov-type reaction followed by acidic hydrolysis. This method provides a reliable route to the target compound from commercially available starting materials.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established literature procedures for the synthesis of xylylenediphosphonic acids.[4]

Step 1: Synthesis of Tetraethyl o-xylylenediphosphonate

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

-

Reaction: Charge the flask with α,α'-dibromo-o-xylene and an excess of triethyl phosphite.

-

Heating: Heat the reaction mixture under reflux at approximately 165 °C for 24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Isolation: After cooling the mixture to room temperature, isolate the crude diethyl ester. Purify the product by distillation under reduced pressure to remove unreacted triethyl phosphite and other volatile impurities.

Step 2: Hydrolysis to this compound

-

Acidification: Add concentrated hydrochloric acid (e.g., 37%) to the flask containing the purified tetraethyl o-xylylenediphosphonate.

-

Reflux: Heat the mixture under reflux for an additional 24 hours to ensure complete hydrolysis of the four ethyl ester groups.[1]

-

Workup: Upon cooling, a white solid product should precipitate. Dissolve the solid in a minimum amount of hot water.

-

Purification: Filter the hot solution to remove any insoluble impurities. Reduce the volume of the filtrate by evaporation.

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature to induce crystallization.

-

Final Product: Collect the resulting white crystals by filtration, wash with a small amount of cold water, and dry at room temperature. The reported melting point for the final product is approximately 270 °C.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

The chemical behavior of o-XDPA is dictated by its molecular structure. The presence of two acidic phosphonate groups in close proximity on a rigid aromatic scaffold leads to distinct physical and spectroscopic characteristics.

Core Chemical Properties

| Property | Value | Reference / Source |

| Molecular Formula | C₈H₁₂O₆P₂ | [6] |

| Molecular Weight | 266.13 g/mol | [6] |

| Appearance | White crystalline solid | [4] |

| Melting Point | ~270 °C | [4] |

| CAS Number | 42104-58-5 | [6] |

| Solubility | Low solubility in water and common organic solvents. Soluble in basic aqueous solutions. | [4] |

| Acidity (pKa) | As a phosphonic acid, it is expected to be a polyprotic acid. Exact pKa values are not readily available in the cited literature. | [3] |

Spectroscopic Characterization

While detailed spectra for the isolated acid are not prevalent in the literature, its structural features can be confirmed using standard spectroscopic techniques. Characterization data is often reported for its metal complexes.[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is a powerful tool for identifying the key functional groups. For a lanthanide complex of o-XDPA, characteristic vibrational bands include:

-

~3445 cm⁻¹: Broad absorption corresponding to O-H stretching of the phosphonic acid groups and coordinated water molecules.

-

~3064-2889 cm⁻¹: C-H stretching vibrations from the aromatic ring and methylene groups.

-

~1127-928 cm⁻¹: A series of strong bands attributed to the P=O and P-O stretching modes of the phosphonate group.[4]

-

~791 cm⁻¹: A sharp band typical of ortho-disubstituted benzene rings.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region for the xylyl protons and a characteristic doublet in the aliphatic region for the methylene (CH₂) protons, split by the adjacent phosphorus atom (²JH-P coupling).

-

¹³C NMR: The carbon spectrum would show distinct signals for the aromatic and methylene carbons. The methylene carbon signal would appear as a doublet due to C-P coupling.

-

³¹P NMR: A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment.

-

Reactivity and Coordination Chemistry

The chemical reactivity of o-XDPA is dominated by the two phosphonic acid groups, which can be deprotonated to form phosphonates. These anionic groups are excellent ligands for metal ions.

Role as a Multifunctional Ligand

The phosphonic acid group (-PO₃H₂) can be partially or fully deprotonated depending on the pH, allowing it to coordinate with up to nine metal atoms.[4] This versatility enables o-XDPA to act as a bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks.

In the synthesis of lanthanide diphosphonates, o-XDPA (denoted as H₄L) has been shown to form two-dimensional (2D) coordination polymers.[4][5] In these structures, each pair of lanthanide (Ln³⁺) ions is bridged by the oxygen atoms of the phosphonate groups, creating a stable inorganic-organic hybrid material.[4] The ortho-positioning of the phosphonate groups creates a specific bite angle and steric environment that directs the formation of these unique architectures.

Coordination Modes of o-XDPA

Caption: Bridging coordination of o-XDPA between two metal centers.

Applications in Research and Development

The unique structural and chemical properties of o-XDPA make it a compound of significant interest for advanced applications.

-

Luminescent Materials: Lanthanide complexes are known for their unique photoluminescent properties. When incorporated into coordination polymers with o-XDPA, the resulting materials can exhibit characteristic luminescence, making them candidates for sensors, displays, and optical devices.[4]

-

Catalysis: The coordination polymers formed from o-XDPA and metal ions can possess catalytic activity. For instance, lanthanide-based frameworks have been investigated for their ability to catalyze organic reactions.[4] The defined porous structure and exposed metal sites are key to their catalytic function.

-

Hybrid Materials and MOFs: Phosphonate-based ligands like o-XDPA are increasingly used to construct Metal-Organic Frameworks (MOFs).[4] These materials are highly porous and have potential applications in gas storage and separation, adsorption, and proton conductivity.[4]

-

Surface Functionalization: The phosphonic acid groups have a strong affinity for metal oxide surfaces (e.g., TiO₂, Fe₃O₄).[1] This property allows o-XDPA to be used as an anchoring group to functionalize surfaces, for applications in dye-sensitized solar cells or for immobilizing catalysts.[1]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data for its isomers and the general class of phosphonic acids indicate that it should be handled with care.

-

Hazard Classification: Isomers such as m-XDPA and p-XDPA are classified as corrosive.[7] They are known to cause severe skin burns and eye damage and may be corrosive to metals.

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling dust.

-

Storage: Store in a cool, dry place in a tightly sealed, corrosion-resistant container. The compound may be hygroscopic.

-

Conclusion

This compound is a highly functional and structurally significant molecule. Its synthesis is well-established, and its chemical properties are defined by the interplay between a rigid aromatic core and two strongly coordinating phosphonic acid groups. This combination has established o-XDPA as a critical building block in the rational design of advanced functional materials, particularly coordination polymers and MOFs with tailored luminescent and catalytic properties. As research into hybrid materials continues to expand, the utility and importance of o-XDPA are poised to grow, offering new solutions in materials science, catalysis, and beyond.

References

-

Aricı, B., et al. (2023). Synthesis of lanthanide diphosphonates using this compound as a ligand: photoluminescence and catalytic properties. Journal of Coordination Chemistry, 78(20). Available at: [Link][4][5]

-

Taylor & Francis Online. (n.d.). Synthesis of lanthanide diphosphonates using this compound as a ligand: photoluminescence and catalytic properties. Retrieved from [Link]

-

PubChem. (n.d.). m-Xylylenediphosphonic Acid. National Center for Biotechnology Information. Retrieved from [Link][7]

-

ESD-Chemical. (n.d.). This compound. Retrieved from [Link][6]

-

Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2136–2161. Available at: [Link][1][2]

-

Ataman Kimya. (n.d.). Phosphonic acid (Phosphorous acid). Retrieved from [Link][3]

Sources

- 1. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 2. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. esdchem.com.tr [esdchem.com.tr]

- 7. m-Xylylenediphosphonic Acid | C8H12O6P2 | CID 19352865 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to o-Xylylenediphosphonic Acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of o-xylylenediphosphonic acid, a multifunctional organophosphorus ligand. Intended for researchers in materials science and drug development, this document delves into the compound's identification, synthesis, analytical characterization, and key applications, grounding all claims in verifiable scientific literature.

Core Identification and Physicochemical Properties

This compound is one of three positional isomers, with the others being m-xylylenediphosphonic acid and p-xylylenediphosphonic acid. The prefix "ortho" (or o-) specifies that the two phosphonomethyl groups are attached to adjacent carbon atoms (positions 1 and 2) on the central benzene ring. This specific substitution pattern is critical as it dictates the ligand's geometry and subsequent coordination behavior with metal ions.

While a specific CAS (Chemical Abstracts Service) number for the ortho isomer is not prominently available in public databases, the CAS numbers for its isomers are well-documented. It is imperative for researchers to specify the isomer in any procurement or publication to ensure reproducibility.

Table 1: Identifiers and Properties of Xylylenediphosphonic Acid Isomers

| Property | This compound | m-Xylylenediphosphonic Acid | p-Xylylenediphosphonic Acid |

| Synonyms | (1,2-Phenylenebis(methylene))diphosphonic acid | [3-(Phosphonomethyl)phenyl]methylphosphonic acid[1] | (1,4-Phenylenebis(methylene))diphosphonic acid[2] |

| CAS Number | Not readily available | 144052-40-4[1] | 4546-06-9[2] |

| Molecular Formula | C₈H₁₂O₆P₂ | C₈H₁₂O₆P₂[1] | C₈H₁₂O₆P₂[2] |

| Molecular Weight | 266.12 g/mol | 266.12 g/mol [1] | 266.12 g/mol [2] |

| Appearance | White to light yellow powder/crystalline solid | Data not specified | White to light yellow powder to crystalline[2] |

| Melting Point | >300 °C (as a lanthanide complex)[3] | Data not specified | ~280°C[2] |

| Solubility | Low solubility in water and organic solvents[3] | Data not specified | Data not specified |

The molecular formula for all isomers is C₈H₁₂O₆P₂, with a molecular weight of approximately 266.12 g/mol [1][2][4]. The phosphonic acid groups are strong acids and can be deprotonated at different pH levels, allowing them to act as versatile multidentate ligands in coordination chemistry[3].

Synthesis and Purification

The synthesis of this compound (often abbreviated as H₄L in literature) is typically achieved through a two-step process starting from 1,2-bis(bromomethyl)benzene. This method is a variation of the well-established Michaelis-Arbuzov reaction, a cornerstone for forming carbon-phosphorus bonds[5].

Step 1: Synthesis of the Tetraethyl Ester Precursor

The first step involves the reaction of 1,2-bis(bromomethyl)benzene with a trialkyl phosphite, most commonly triethyl phosphite.

-

Reaction: 1,2-bis(bromomethyl)benzene is reacted with an excess of triethyl phosphite under a nitrogen atmosphere.

-

Conditions: The mixture is heated to reflux at approximately 165 °C for 24 hours[3]. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Mechanism: This is a classic Michaelis-Arbuzov reaction. The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic benzylic carbon of the 1,2-bis(bromomethyl)benzene, displacing a bromide ion. A subsequent dealkylation step, where the displaced bromide ion attacks one of the ethyl groups on the phosphorus, yields the stable phosphonate ester and bromoethane as a byproduct.

-

Workup: After cooling, the resulting diethyl ester is isolated and purified, typically by distillation under reduced pressure to remove unreacted starting materials and byproducts[3].

Step 2: Hydrolysis to the Diphosphonic Acid

The purified tetraethyl ester is then hydrolyzed to the final diphosphonic acid.

-

Reaction: The ester is treated with a strong acid, such as concentrated hydrochloric acid.

-

Conditions: The mixture is heated to reflux to ensure complete cleavage of the four ethyl ester groups.

-

Mechanism: The hydrolysis is an acid-catalyzed nucleophilic acyl substitution reaction where water molecules attack the phosphorus center, leading to the cleavage of the P-O-Et bonds and the formation of P-OH bonds.

-

Workup: The final product, this compound, precipitates from the reaction mixture upon cooling and can be collected by filtration, washed with cold water, and dried.

The overall synthesis workflow is depicted below.

Caption: Synthesis workflow for this compound.

Analytical Characterization

A suite of analytical techniques is required for the unambiguous identification and characterization of this compound and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is the most definitive technique for confirming the formation of the P-C bond and the final phosphonic acid. The phosphorus signal will shift significantly from the phosphite starting material to the phosphonate ester intermediate and finally to the phosphonic acid product. ¹H and ¹³C NMR are used to confirm the structure of the xylyl backbone.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. Characteristic peaks include broad O-H stretches for the phosphonic acid groups, P=O stretching vibrations, and C-H stretches from the aromatic ring[3].

-

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the exact mass and molecular formula of the compound.

-

Elemental Analysis: Combustion analysis provides the percentage composition of carbon and hydrogen, which can be compared against the calculated values for C₈H₁₂O₆P₂[3].

-

X-ray Diffraction: For crystalline derivatives, such as the lanthanide complexes mentioned in the literature, single-crystal and powder X-ray diffraction (SCXRD, PXRD) are invaluable for determining the precise three-dimensional structure and coordination environment[3].

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the compound and its metal complexes[3].

Applications in Research and Development

The unique structure of this compound, with two phosphonic acid groups held in close proximity by a rigid aromatic spacer, makes it a highly valuable molecule in several scientific domains.

Coordination Chemistry and Materials Science

The primary application of this compound is as a multifunctional ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers[3]. The phosphonic acid groups, with their three potential donor oxygen atoms, can coordinate to multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks[3].

-

Lanthanide Complexes: As demonstrated in recent studies, this ligand has been successfully used to synthesize novel lanthanide(III) diphosphonates[3]. These materials exhibit interesting photoluminescent and catalytic properties. The specific ortho arrangement of the phosphonate groups facilitates the bridging of pairs of Ln(III) ions, forming robust 2D polymeric structures[3].

-

Potential Applications: These materials are being investigated for use in:

-

Catalysis: Acting as heterogeneous catalysts in organic reactions[3].

-

Luminescence: The lanthanide ions within the framework can impart unique photoluminescent properties for sensing or lighting applications[3].

-

Adsorption and Separation: The porous nature of some frameworks could be exploited for gas storage or separation[3].

-

Drug Development and Medicinal Chemistry

While direct clinical applications of this compound are not established, the phosphonate and bisphosphonate moieties are of significant interest in drug design[6][7][8]. Phosphonic acids are recognized as stable analogues of naturally occurring phosphates and pyrophosphates[6].

-

Phosphate Mimicry: The phosphonate group (R-PO₃H₂) can act as a structural mimic of a phosphate group (R-O-PO₃H₂), but the P-C bond is resistant to enzymatic hydrolysis compared to the P-O bond in phosphates. This property is crucial for designing enzyme inhibitors or therapeutic agents with improved metabolic stability[6].

-

Bone Targeting: Bisphosphonates (containing a P-C-P scaffold) are well-known for their high affinity for hydroxyapatite, the primary mineral component of bone. This makes them excellent candidates for delivering therapeutic agents to bone tissue for treating conditions like osteoporosis or bone metastases[6][9].

-

Antiviral and Anticancer Agents: Acyclic nucleoside phosphonates, such as Tenofovir and Adefovir, are potent antiviral drugs[6]. The phosphonate moiety is critical for their mechanism of action. The structural rigidity and defined spacing of the phosphonate groups in this compound could serve as a scaffold for developing novel inhibitors or chelating agents in various therapeutic areas.

Caption: Role of phosphonates as mimics in drug design.

Conclusion

This compound is a versatile and powerful building block in both materials science and medicinal chemistry. Its rigid aromatic core and spatially defined phosphonic acid groups enable the rational design of complex coordination polymers with tunable properties. Furthermore, its underlying phosphonate structure aligns with proven strategies in drug development for creating stable, targeted therapeutic agents. As synthetic methods become more refined and the properties of its derivatives are further explored, this compound is poised to become an increasingly important tool for researchers at the interface of chemistry, physics, and biology.

References

-

Karabulut, S., et al. (2022). Synthesis of lanthanide diphosphonates using this compound as a ligand: photoluminescence and catalytic properties. Taylor & Francis Online. Available at: [Link]

-

PubChem. (n.d.). m-Xylylenediphosphonic Acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Xylene diphosphonic acid. National Center for Biotechnology Information. Available at: [Link]

-

LabSolutions. (n.d.). Tetraethyl p-Xylylenediphosphonate. Available at: [Link]

-

Kafarski, P., & Ropuszyńska, D. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry. Available at: [Link]

-

Schusa, M., et al. (2014). Purification and Characterization of Phosphonoglycans from Glycomyces sp. Strain NRRL B-16210 and Stackebrandtia nassauensis NRRL B-16338. Applied and Environmental Microbiology. Available at: [Link]

-

Schusa, M., et al. (2014). Purification and characterization of phosphonoglycans from Glycomyces sp. strain NRRL B-16210 and Stackebrandtia nassauensis NRRL B-16338. PubMed. Available at: [Link]

-

Dembinski, R. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Available at: [Link]

-

Sevrain, C., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Xu, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. PubMed. Available at: [Link]

-

Xu, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. ScienceDirect. Available at: [Link]

-

LookChem. (n.d.). CAS No.4546-04-7,P-XYLYLENEDIPHOSPHONIC ACID TETRAETHYL ESTER Suppliers. Available at: [Link]

-

Yemets, S.V., et al. (2019). Cyclen-Containing Phosphonic Acids as Components of Osteotropic 68Ga Radiopharmaceuticals. ResearchGate. Available at: [Link]

Sources

- 1. m-Xylylenediphosphonic Acid | C8H12O6P2 | CID 19352865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. P-XYLYLENEBISPHOSPHONIC ACID | 4546-06-9 [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Xylene diphosphonic acid | C8H12O6P2 | CID 87752669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of o-Xylylenediphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of o-Xylylenediphosphonic Acid

This compound, a unique organophosphorus compound, presents a compelling molecular architecture for applications ranging from novel material synthesis to advanced drug delivery systems. Its two phosphonic acid groups, positioned in close proximity on a rigid xylylene backbone, offer intriguing possibilities for metal chelation, surface functionalization, and the development of bioactive conjugates. However, the successful translation of this potential into tangible applications hinges on a thorough understanding of its fundamental physicochemical properties – namely, its solubility and stability.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals embarking on work with this compound. In the absence of extensive published data specific to this molecule, this document synthesizes established principles of phosphonic acid chemistry, data from analogous compounds, and theoretical considerations to provide a robust framework for its handling, formulation, and analysis. We will delve into the anticipated solubility profile, explore the likely factors governing its stability, and provide detailed, field-proven protocols for the experimental determination of these critical parameters. Our aim is to equip you with the foundational knowledge and practical tools necessary to unlock the full potential of this promising molecule.

Section 1: Unraveling the Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its biopharmaceutical properties and its suitability for various formulation strategies. For this compound, its solubility is dictated by the interplay of its polar phosphonic acid moieties and the relatively nonpolar xylylene core.

Theoretical Solubility Considerations

Based on its structure, this compound is anticipated to be a crystalline solid at room temperature[1]. The presence of two highly polar and ionizable phosphonic acid groups suggests a strong affinity for polar solvents, particularly water. The phosphonic acid group is known to significantly increase the water solubility of organic compounds[2].

In contrast, its solubility in nonpolar organic solvents is likely to be limited. The energy required to break the strong intermolecular hydrogen bonds in the solid-state and solvate the polar phosphonic acid groups with nonpolar solvent molecules is expected to be substantial.

Anticipated Solubility in Common Solvents

Based on the general solubility characteristics of phosphonic acids, the following trends can be predicted for this compound:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers (pH 1-12) | High | The phosphonic acid groups can ionize and form strong hydrogen bonds with water. Solubility is expected to be pH-dependent, increasing significantly at higher pH values as the phosphonic acid groups are deprotonated. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the polar phosphonic acid groups. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate | These solvents can accept hydrogen bonds from the phosphonic acid groups, but their inability to donate hydrogen bonds may limit solubility compared to protic solvents. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Insoluble | The large difference in polarity between the solute and solvent will hinder dissolution. |

This table represents predicted solubility based on chemical principles. Experimental verification is crucial.

Experimental Protocol for Solubility Determination

A robust understanding of solubility requires empirical data. The following protocol outlines a standardized method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperatures.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO, acetonitrile)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials. The excess solid should be clearly visible.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The equilibration time should be validated by taking measurements at different time points until a plateau in concentration is observed.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Causality Behind Experimental Choices:

-

Equilibration Time: Ensuring the system reaches equilibrium is paramount for accurate solubility determination. Insufficient time will lead to an underestimation of the true solubility.

-

Temperature Control: Solubility is a temperature-dependent property. Precise temperature control is essential for reproducible results.

-

Filtration: Removal of undissolved solid is critical to prevent overestimation of the solubility. The filter material should be chosen to minimize adsorption of the analyte.

-

Validated Analytical Method: An accurate and precise analytical method is the cornerstone of reliable quantitative data.

Section 2: Assessing the Stability of this compound

The chemical stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and potential for degradation into impurities. For this compound, its stability is primarily influenced by its susceptibility to hydrolysis, oxidation, and photodegradation.

Predicted Stability Profile and Degradation Pathways

Hydrolytic Stability: Phosphonate esters are known to undergo hydrolysis under both acidic and basic conditions to yield the corresponding phosphonic acid[1][4]. However, the P-C bond in phosphonic acids is generally considered to be quite stable towards hydrolysis[1]. Therefore, this compound is expected to be relatively stable to hydrolysis across a range of pH values under ambient conditions. Extreme pH and elevated temperatures, however, could potentially lead to cleavage of the P-C bond, although this would likely require aggressive conditions[1].

Oxidative Stability: While the aromatic ring of the xylylene group could be susceptible to oxidation under certain conditions, phosphonic acids themselves are not typically considered to be highly prone to oxidation. The presence of oxidizing agents, particularly in combination with metal ions, could potentially catalyze degradation.

Photostability: Aromatic compounds can be susceptible to photodegradation upon exposure to UV light. The xylylene ring in this compound may absorb UV radiation, potentially leading to the formation of reactive species and subsequent degradation. The extent of photodegradation will depend on the intensity and wavelength of the light source, as well as the presence of photosensitizers. Studies on other phosphonates have shown that they can undergo photodegradation, which can be influenced by factors such as pH and the presence of iron[5].

Experimental Protocol for Stability Assessment

A comprehensive stability study is essential to define the appropriate storage and handling conditions for this compound. The following protocol outlines a forced degradation study designed to identify potential degradation pathways and the intrinsic stability of the molecule.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) and to identify major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

-

Hydrogen peroxide (H₂O₂) as an oxidizing agent

-

A photostability chamber compliant with ICH Q1B guidelines

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

-

pH meter

-

Thermostatically controlled ovens and water baths

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration.

-

-

Forced Degradation Studies:

-

Acidic Hydrolysis: Treat the stock solution with HCl to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the stock solution with NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60 °C).

-

Neutral Hydrolysis: Dilute the stock solution with water and incubate at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the stock solution with a solution of H₂O₂ (e.g., 3% v/v). Incubate at room temperature.

-

Photodegradation: Expose the stock solution in a phototransparent container to a light source within a photostability chamber, following ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal Degradation (Solid State): Store the solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 60 °C).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

For the solid-state thermal degradation study, dissolve a known amount of the stressed solid in a suitable solvent.

-

-

Analytical Method:

-

Analyze the samples using a stability-indicating HPLC-UV/MS method. This method must be capable of separating the parent compound from its degradation products.

-

The PDA detector will provide information on the purity of the main peak, while the MS will help in the identification of the degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound at each time point for each stress condition.

-

Identify and, if possible, characterize the major degradation products based on their mass spectral data.

-

Trustworthiness Through Self-Validation:

The use of a stability-indicating HPLC method is crucial for the self-validation of this protocol. A method is considered stability-indicating if it can accurately measure the decrease in the concentration of the active ingredient due to degradation and separate the degradation products from the parent compound. Peak purity analysis using a PDA detector is a key component of this validation.

Section 3: Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the anticipated solubility and stability of this compound, grounded in the fundamental principles of phosphonic acid chemistry. While specific experimental data for this molecule remains scarce, the theoretical considerations and detailed experimental protocols outlined herein offer a clear path forward for its thorough characterization.

For researchers and developers, the key takeaways are:

-

Solubility: this compound is expected to be highly soluble in aqueous media, with its solubility being significantly influenced by pH. Its solubility in nonpolar organic solvents is predicted to be low.

-

Stability: The P-C bond is anticipated to be robust under normal conditions, suggesting good hydrolytic stability. However, the molecule may be susceptible to degradation under harsh acidic or basic conditions, in the presence of strong oxidizing agents, or upon exposure to UV light.

The provided experimental protocols for solubility and stability testing are designed to be both comprehensive and self-validating, ensuring the generation of high-quality, reliable data. The insights gained from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any products derived from this versatile molecule.

As research into this compound and its applications continues to grow, the generation and dissemination of robust physicochemical data will be essential for accelerating progress in the field. It is our hope that this guide will serve as a valuable starting point for these endeavors.

References

- 1. (1,2-Phenylenebis(methylene))diphosphonic acid | 42104-58-5 [sigmaaldrich.com]

- 2. The rates of hydrolysis of thymidyl-3',5'-thymidine-H-phosphonate: the possible role of nucleic acids linked by diesters of phosphorous acid in the origins of life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m-Xylylenediphosphonic Acid | C8H12O6P2 | CID 19352865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. ema.europa.eu [ema.europa.eu]

o-Xylylenediphosphonic Acid molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of o-Xylylenediphosphonic Acid

Introduction

This compound is an organophosphorus compound featuring a benzene ring substituted at adjacent (ortho) positions with two methylenephosphonic acid [-CH₂(P=O)(OH)₂] groups. This specific substitution pattern imparts unique chelating properties, making it a highly valuable ligand in coordination chemistry and materials science. Its ability to form stable complexes with a variety of metal ions, particularly lanthanides, has led to the synthesis of novel coordination polymers with interesting photoluminescent and catalytic properties[1].

Understanding the molecular structure and conformational dynamics of this compound is paramount for predicting and controlling the architecture of the resulting supramolecular structures. The spatial arrangement of the two phosphonic acid groups, governed by the rotation around several key chemical bonds, dictates its efficacy as a chelating or bridging ligand. This guide provides a comprehensive analysis of its structure, synthesis, and conformational behavior, drawing upon experimental data and theoretical principles for researchers in materials chemistry and drug development.

Core Molecular Structure

The fundamental structure consists of a rigid aromatic core and two flexible phosphonic acid side chains. This combination of rigidity and flexibility is central to its function in forming complex, multi-dimensional structures.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | [2-(Phosphonomethyl)phenyl]methylphosphonic acid | N/A |

| Molecular Formula | C₈H₁₂O₆P₂ | [1][2][3] |

| Molecular Weight | 266.12 g/mol | [2][3][4] |

| Synonym | o-Xylylenebis(phosphonic acid), H₄L | [1] |

Key Structural Features

The molecule's behavior is primarily defined by:

-

Aromatic Backbone : The ortho-substituted benzene ring acts as a rigid scaffold, pre-organizing the two side chains in close proximity.

-

Methylene Spacers : The -CH₂- groups provide rotational freedom, allowing the phosphonic acid moieties to adopt various orientations.

-

Phosphonic Acid Groups : These groups are strong Brønsted acids and excellent metal binders. The multiple oxygen atoms can act as donors in coordination complexes, enabling a range of binding modes (monodentate, bidentate, bridging).

Synthesis of this compound

The synthesis of phosphonic acids is well-established, typically involving the hydrolysis of a corresponding phosphonate ester. This final dealkylation step is crucial and can be achieved under various conditions.

Synthetic Strategy: The Michaelis-Arbuzov Reaction and Hydrolysis

A common and robust pathway to this compound begins with o-xylene dibromide. A double Michaelis-Arbuzov reaction with a trialkyl phosphite (e.g., triethyl phosphite) yields the tetraethyl ester precursor, tetraethyl o-xylylenediphosphonate. The final and critical step is the complete hydrolysis of the four ester groups to yield the target acid. Acid-catalyzed hydrolysis using concentrated hydrochloric acid is a standard and effective method for this transformation[5][6]. The use of refluxing concentrated HCl ensures the complete removal of the ethyl groups, which can be challenging under milder conditions[5].

Experimental Protocol: Hydrolysis of Tetraethyl o-Xylylenediphosphonate[1]

This protocol describes the final hydrolysis step to produce this compound.

-

Reactant Preparation : To a round-bottom flask, add the precursor, tetraethyl o-xylylenediphosphonate.

-

Acid Addition : Add 50 mL of concentrated hydrochloric acid to the flask.

-

Reflux : Heat the mixture to reflux and maintain for 24 hours. The high temperature and strong acidic environment facilitate the cleavage of the P-O-C ester bonds.

-

Cooling and Isolation : After 24 hours, cool the reaction mixture to room temperature. A white solid precipitate of this compound should form.

-

Purification :

-

Dissolve the resulting white solid in water.

-

Filter the solution to remove any insoluble impurities.

-

Evaporate the filtrate to approximately half of its original volume to concentrate the product.

-

Allow the solution to stand for crystallization.

-

-

Final Collection : Collect the resulting white crystals by filtration and dry them at room temperature. The reported melting point is approximately 270 °C[1].

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Conformational Analysis

The conformation of this compound is determined by the torsion angles around the C(aryl)-C(methylene) and C(methylene)-P bonds. The interplay between steric hindrance of the bulky phosphonic acid groups and potential intramolecular hydrogen bonding governs the molecule's preferred spatial arrangement.

References

- 1. tandfonline.com [tandfonline.com]

- 2. m-Xylylenediphosphonic Acid | C8H12O6P2 | CID 19352865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Xylene diphosphonic acid | C8H12O6P2 | CID 87752669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. P-XYLYLENEBISPHOSPHONIC ACID | 4546-06-9 [chemicalbook.com]

- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

o-Xylylenediphosphonic Acid: A Comprehensive Guide to its Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Xylylenediphosphonic acid (o-XDPA) stands as a cornerstone ligand in modern coordination chemistry. Its unique structural scaffold, featuring two phosphonic acid moieties constrained by an o-xylyl backbone, offers a versatile platform for the construction of a diverse array of metal-organic architectures.[1][2] This guide provides an in-depth exploration of the fundamental principles governing the coordination chemistry of o-XDPA, from its synthesis and intrinsic properties to the intricate world of its metal complexes and their burgeoning applications.

PART 1: The Ligand: Synthesis, Structure, and Properties

Synthesis of this compound

The most prevalent and efficient route to this compound involves a two-step process. The synthesis commences with the Michaelis-Arbuzov reaction, where 1,2-bis(bromomethyl)benzene is reacted with an excess of triethyl phosphite.[3] This reaction proceeds via a nucleophilic attack of the phosphite on the benzylic bromide, followed by the elimination of ethyl bromide to yield the tetraethyl ester of this compound. The subsequent and final step is the acidic hydrolysis of the ester, typically using concentrated hydrochloric acid, to afford the desired this compound.[4]

Figure 1: General synthetic scheme for this compound.

Structural Features and Physicochemical Properties

This compound is a white to light yellow crystalline powder with a melting point of approximately 280°C.[5] Its molecular formula is C8H12O6P2, with a molecular weight of 266.12 g/mol .[6] The key to its coordination behavior lies in the two phosphonic acid groups, which are characterized by a phosphorus atom bonded to one carbon atom and three oxygen atoms (one double bond and two hydroxyl groups).[2][4] These phosphonic acid moieties are acidic and can be deprotonated in a stepwise manner, leading to monoanionic and dianionic species that are excellent multidentate ligands.[7]

| Property | Value |

| Molecular Formula | C8H12O6P2[8] |

| Molecular Weight | 266.12 g/mol [6] |

| Melting Point | ~280°C[5] |

| pKa Values | pKa1 ≈ 1.1-2.3, pKa2 ≈ 5.3-7.2[9] |

| Table 1: Key Physicochemical Properties of this compound |

PART 2: The Core of Coordination: Metal Complex Formation

The deprotonated phosphonate groups of o-XDPA are adept at coordinating to a wide variety of metal ions through their oxygen atoms.[1][7] This interaction gives rise to a rich and diverse family of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes.[1]

Coordination Modes and Structural Diversity

The versatility of the phosphonate group allows for several coordination modes, which in turn dictates the dimensionality and topology of the resulting metal complex.[7] Common coordination modes include monodentate, bidentate chelating, bidentate bridging, and various higher denticity bridging modes. This flexibility, combined with the geometric constraints imposed by the o-xylyl backbone, enables the formation of zero-dimensional (0D) discrete molecules, one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks.[3][10]

Figure 2: Schematic representation of the structural diversity of metal-o-XDPA complexes.

For instance, the hydrothermal reaction of o-XDPA with various lanthanide(III) chlorides has been shown to produce two-dimensional coordination polymers.[3] In these structures, the lanthanide ions are bridged by the phosphonate oxygen atoms, forming robust layered networks.[3]

Factors Influencing Complex Formation

The final structure of a metal-o-XDPA complex is a delicate interplay of several factors:

-

Metal Ion: The size, charge, and preferred coordination geometry of the metal ion play a crucial role.

-

pH: The pH of the reaction medium dictates the degree of deprotonation of the phosphonic acid groups, thereby influencing their coordinating ability.[9]

-

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the resulting complex.

-

Temperature: Hydrothermal and solvothermal conditions often favor the formation of crystalline, extended structures.[3]

-

Presence of Co-ligands: The introduction of auxiliary ligands can lead to the formation of mixed-ligand complexes with unique structures and properties.[11]

PART 3: Experimental Protocols and Characterization

General Synthesis of a Lanthanide-o-XDPA Coordination Polymer

This protocol provides a representative method for the synthesis of lanthanide-o-XDPA coordination polymers.[3]

Materials:

-

This compound (H4L)

-

Lanthanide(III) chloride hexahydrate (LnCl3·6H2O)

-

Deionized water

Procedure:

-

In a Teflon-lined digestion bomb, combine this compound (0.20 mmol) and the corresponding lanthanide chloride (0.20 mmol).[3]

-

Add deionized water (10 mL) to the mixture.[3]

-

Seal the digestion bomb and heat it at 160 °C for 72 hours.[3]

-

Allow the vessel to cool slowly to room temperature.

-

Isolate the resulting crystals by filtration, wash with deionized water, and air dry.[3]

Essential Characterization Techniques

A comprehensive understanding of the synthesized metal-o-XDPA complexes requires a suite of characterization techniques:

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction (SCXRD) | Precise three-dimensional atomic arrangement.[3] |

| Powder X-ray Diffraction (PXRD) | Phase purity and structural integrity of the bulk material.[3] |

| Thermogravimetric Analysis (TGA) | Thermal stability and presence of solvent molecules.[3] |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Confirmation of phosphonate coordination to the metal center.[3] |

| ³¹P Nuclear Magnetic Resonance (NMR) | Information on the local environment of the phosphorus atoms.[12] |

| Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) | Elemental composition of the complex.[3] |

| Table 2: Key Characterization Techniques for Metal-o-XDPA Complexes |

PART 4: Applications and Future Outlook

The unique structural features and tunable properties of metal-o-XDPA complexes have positioned them as promising materials for a range of applications.

Current and Potential Applications

-

Catalysis: The metal centers within the frameworks can act as Lewis acid sites, catalyzing various organic transformations.[3] The porous nature of some frameworks can also facilitate size- and shape-selective catalysis.

-

Luminescence: Lanthanide-based o-XDPA complexes often exhibit characteristic luminescence, making them suitable for applications in sensors, bio-imaging, and lighting.[3][13]

-

Gas Adsorption and Separation: The development of porous o-XDPA-based MOFs could lead to materials for the storage and separation of gases.

-

Proton Conductivity: The presence of phosphonic acid groups can facilitate proton transport, a key property for applications in fuel cells and other electrochemical devices.

-

Drug Development: The coordination of phosphonates to metal ions is a strategy explored for the development of therapeutic agents, including antimicrobial and anticancer drugs.[1]

Future Directions

The field of this compound coordination chemistry continues to expand, with several exciting avenues for future research:

-

Design of Chiral Frameworks: The synthesis of chiral o-XDPA-based MOFs could lead to materials for enantioselective separations and catalysis.

-

Post-Synthetic Modification: The functionalization of the organic linker or the metal nodes after the initial synthesis can introduce new properties and functionalities.

-

Multifunctional Materials: The incorporation of multiple functionalities, such as magnetism and luminescence, into a single material is a growing area of interest.

-

Biomedical Applications: Further exploration of the biological activities of metal-o-XDPA complexes could lead to the development of novel therapeutic and diagnostic agents.[2]

Conclusion

This compound has proven to be a remarkably versatile and powerful ligand in the construction of functional metal-organic materials. Its well-defined structure, coupled with the rich coordination chemistry of the phosphonate group, provides a vast design space for chemists and materials scientists. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the coordination chemistry of o-XDPA is poised to deliver a new generation of advanced materials with tailored functionalities for a wide range of technological and biomedical applications.

References

- BenchChem Technical Support Team. (2025, December).

- Yıldız, M., et al. (2021). Synthesis of lanthanide diphosphonates using this compound as a ligand: photoluminescence and catalytic properties. Taylor & Francis Online.

- Berchel, M., et al. (2017).

- Montchamp, J. (2014). Illustration of the use of phosphonic acids for their coordination properties and their ability to be involved for the synthesis of hybrid materials or to interact with metal-oxide surfaces.

- Alfa Chemistry. (n.d.). This compound, ≥97%.

- PubChem. (2025). m-Xylylenediphosphonic Acid.

- Ishida, T. (n.d.).

- CymitQuimica. (n.d.). p-xylylenediphosphonic acid tetraethyl ester.

- Kafarski, P., & Lejczak, B. (2017). Phosphonic acid: preparation and applications.

- Ion, A. (2012).

- Taylor & Francis Online. (2021).

- ChemicalBook. (n.d.). P-XYLYLENEDIPHOSPHONIC ACID TETRAETHYL ESTER synthesis.

- ChemicalBook. (2025). P-XYLYLENEBISPHOSPHONIC ACID.

- Clearfield, A. (2025). Coordination chemistry of phosphonic acids with special relevance to rare earths.

- Chemsrc. (2025). m-Xylylenediphosphonic Acid.

- Clearfield, A., & Demadis, K. D. (2012). Molecular Metal Phosphonates.

- Ghosh, S. (2025). An investigation on the structural diversification of metal phosphonates in varying combinations of phosphonate ligand, metal ions and auxiliary ligands.

- Montchamp, J. (2017).

- Gabano, E., & Ravera, M. (2015). Practical Applications of Metal Complexes. Semantic Scholar.

- Demel, J., & Černosek, Z. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry.

- Gabano, E., & Ravera, M. (2015). Special Issue: Practical Applications of Metal Complexes.

- Ogi, T., et al. (n.d.). Synthesis of Crosslinked Poly(Vinylphosphonic Acid) Particles by Water-in-Oil (W/O) Suspension Polymerization Method and Their Adsorption of Metal Ions. MDPI.

- Spectrum Chemical. (n.d.). This compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. P-XYLYLENEBISPHOSPHONIC ACID | 4546-06-9 [chemicalbook.com]

- 6. m-Xylylenediphosphonic Acid | C8H12O6P2 | CID 19352865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. materials.alfachemic.com [materials.alfachemic.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. applykite.com [applykite.com]

- 12. scribd.com [scribd.com]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to o-Xylylenediphosphonic Acid Derivatives and Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Isomeric Landscape

The xylylenediphosphonic acids, a family of organophosphorus compounds, present a fascinating triad of isomers: ortho, meta, and para. Each isomer, dictated by the substitution pattern on the benzene ring, imparts unique steric and electronic properties to its derivatives, influencing their coordination chemistry and potential applications. While all three isomers are of scientific interest, this guide will focus specifically on the ortho isomer, o-xylylenediphosphonic acid, and its derivatives, offering a comprehensive overview of their synthesis, properties, and current applications.

Introduction to this compound: A Versatile Building Block

This compound, systematically named (1,2-phenylenebis(methylene))diphosphonic acid, is an organophosphorus compound characterized by two phosphonic acid groups attached to adjacent methylene carbons on a benzene ring. This unique architecture provides a pre-organized chelation site, making it a powerful ligand in coordination chemistry and a versatile building block in materials science.

The phosphonic acid moiety is a well-established phosphate mimic in medicinal chemistry, offering enhanced stability against enzymatic hydrolysis.[1][2] While the direct biological applications of this compound derivatives are still an emerging field of study, the broader class of phosphonates has shown significant promise as enzyme inhibitors, antiviral agents, and bone-targeting drugs.[3][4][5]

This guide will provide a detailed exploration of the synthesis of this compound and its tetraethyl ester precursor, an overview of their chemical and physical properties, and an in-depth look at their established applications in the realm of materials science, alongside a discussion of their potential in drug discovery.

Synthesis of this compound and its Tetraethyl Ester

The most common and efficient route to this compound is a two-step process: the Michaelis-Arbuzov reaction to form the tetraethyl ester intermediate, followed by acidic hydrolysis to yield the final diacid.

Step 1: Synthesis of Tetraethyl o-Xylylenediphosphonate via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, enabling the formation of a carbon-phosphorus bond. In the synthesis of tetraethyl o-xylylenediphosphonate, 1,2-bis(bromomethyl)benzene is reacted with an excess of triethyl phosphite. The reaction proceeds via a nucleophilic attack of the trivalent phosphorus on the benzylic carbon, displacing the bromide. A subsequent dealkylation of the resulting phosphonium salt by the bromide ion yields the stable pentavalent phosphonate ester.

Step 2: Hydrolysis of Tetraethyl o-Xylylenediphosphonate

The conversion of the tetraethyl ester to the final diacid is typically achieved through acidic hydrolysis. Refluxing the ester in concentrated hydrochloric acid effectively cleaves the ethyl ester groups, yielding this compound. The reaction proceeds through the protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the ethyl group or the phosphorus center.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its tetraethyl ester is provided below. It is important to note that while experimental data for the para and meta isomers are more readily available, specific, published spectroscopic data for the ortho isomer is limited. The NMR data presented here are based on expected chemical shifts and coupling patterns derived from analogous compounds.

| Property | Tetraethyl o-Xylylenediphosphonate | This compound |

| Molecular Formula | C16H28O6P2 | C8H12O6P2 |

| Molecular Weight | 378.34 g/mol | 266.12 g/mol [6] |

| Appearance | Colorless to pale yellow oil | White crystalline solid |

| CAS Number | 7493-93-8 | 42104-58-5[6] |

| 1H NMR (CDCl3, 400 MHz) | Expected δ (ppm): 7.2-7.4 (m, 4H, Ar-H), 4.0-4.2 (m, 8H, OCH2CH3), 3.2-3.4 (d, 4H, Ar-CH2-P), 1.2-1.4 (t, 12H, OCH2CH3) | Expected δ (D2O, 400 MHz): 7.3-7.5 (m, 4H, Ar-H), 3.1-3.3 (d, 4H, Ar-CH2-P) |

| 13C NMR (CDCl3, 100 MHz) | Expected δ (ppm): 130-135 (Ar-C), 60-65 (OCH2), 30-35 (d, 1JPC, Ar-CH2-P), 15-20 (d, 3JPC, OCH2CH3) | Expected δ (D2O, 100 MHz): 130-135 (Ar-C), 30-35 (d, 1JPC, Ar-CH2-P) |

| 31P NMR (CDCl3, 162 MHz) | Expected δ (ppm): 20-25 | Expected δ (D2O, 162 MHz): 15-20 |

| Mass Spectrometry (ESI-MS) | Expected m/z: 379.14 [M+H]+, 401.12 [M+Na]+ | Expected m/z: 265.00 [M-H]- |

Applications of this compound Derivatives

Potential in Drug Discovery: The Phosphonate as a Phosphate Mimic

Phosphonic acids are recognized as non-hydrolyzable analogues of phosphate esters.[1] This stability towards enzymatic cleavage makes them attractive candidates for the design of enzyme inhibitors that target phosphate-binding sites. The tetrahedral geometry of the phosphonate group mimics the transition state of phosphate ester hydrolysis, leading to tight binding to the active site.[7]

While specific biological studies on this compound derivatives are limited, the broader family of phosphonates has seen significant success in drug development. For example, bisphosphonates are a class of drugs used to treat osteoporosis by inhibiting farnesyl pyrophosphate synthase.[5] Acyclic nucleoside phosphonates, such as tenofovir and adefovir, are potent antiviral drugs that act as chain terminators in viral DNA synthesis.[2]

The rigid scaffold of this compound could be exploited to design inhibitors for enzymes that recognize diphosphate substrates, or to develop bivalent ligands that can bridge two binding sites on a protein target. Further research is warranted to explore the potential of this scaffold in medicinal chemistry.

Established Role in Materials Science: A Ligand for Coordination Polymers and MOFs

The most well-documented application of this compound is in the field of materials science, specifically as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[1][5] The two phosphonate groups, held in close proximity by the ortho-xylyl scaffold, act as a powerful chelating agent for metal ions, particularly lanthanides.[1][5]

These materials exhibit interesting photoluminescent and catalytic properties, which are tunable by varying the lanthanide ion.[1][5] The resulting coordination polymers often form two-dimensional (2D) or three-dimensional (3D) networks with unique structural and functional properties.[1][5] The robust nature of the metal-phosphonate bond contributes to the thermal and chemical stability of these materials, making them promising candidates for applications in catalysis, gas storage, and sensing.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and purification of this compound and its tetraethyl ester. Standard laboratory safety procedures should be followed at all times.

Synthesis of Tetraethyl o-Xylylenediphosphonate

Materials:

-

1,2-Bis(bromomethyl)benzene

-

Triethyl phosphite

-

Three-necked round-bottom flask

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Under a nitrogen atmosphere, add 1,2-bis(bromomethyl)benzene (e.g., 7 mmol, 1.83 g) to the flask.

-

Add an excess of triethyl phosphite (e.g., 20 mmol, 3.43 mL) dropwise to the flask with stirring.

-

Heat the reaction mixture to reflux at 165 °C and maintain for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

The resulting tetraethyl ester can be isolated and purified by vacuum distillation.

Synthesis of this compound

Materials:

-

Tetraethyl o-xylylenediphosphonate

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Place tetraethyl o-xylylenediphosphonate in a round-bottom flask.

-

Add an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours (e.g., 6-12 hours), monitoring the reaction progress by TLC or 31P NMR.

-